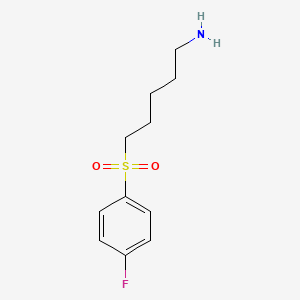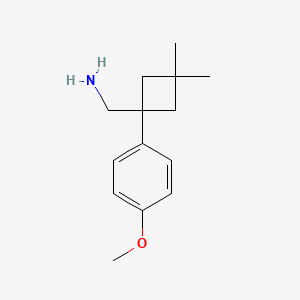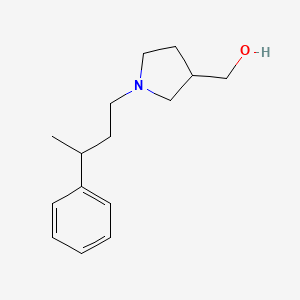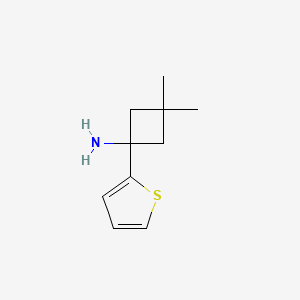
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine
Descripción general
Descripción
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine, commonly referred to as 4-PIP-TFM, is a small molecule that has recently been studied due to its potential applications in both scientific research and drug development. 4-PIP-TFM is a heterocyclic compound that is composed of a nitrogen-containing heterocyclic ring system, a piperazine group, and a trifluoromethyl group. This molecule has a variety of applications in scientific research, including its use as a research tool to study enzyme activity and as a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of 4-PIP-TFM is not completely understood, but it is believed to act as an inhibitor of cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme and inhibit its activity, thus preventing the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PIP-TFM are not completely understood, but it is believed to have a variety of effects on the body. In vitro studies have shown that 4-PIP-TFM can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In vivo studies have shown that 4-PIP-TFM can inhibit the growth of cancer cells, reduce blood glucose levels, and reduce levels of amyloid-beta in the brain, which is associated with the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-PIP-TFM in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable and has a low toxicity, which makes it safe for use in laboratory experiments. The main limitation of using 4-PIP-TFM in laboratory experiments is that its mechanism of action is not completely understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for 4-PIP-TFM research. Further studies are needed to better understand the mechanism of action of 4-PIP-TFM and its effects on the body. Additionally, further research is needed to explore the potential therapeutic applications of 4-PIP-TFM, such as its use as a potential treatment for cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of 4-PIP-TFM as an inhibitor of cytochrome P450 enzymes, which could have implications for drug development and drug metabolism. Finally, further research is needed to explore
Aplicaciones Científicas De Investigación
4-PIP-TFM has been used in a variety of scientific research applications, including its use as a research tool to study enzyme activity and as a potential therapeutic agent for a variety of diseases. 4-PIP-TFM has been used to study the enzyme activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 4-PIP-TFM has also been studied as a potential therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-[6-piperazin-1-yl-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)11-9-12(20-3-1-18-2-4-20)19-13(10-11)21-5-7-22-8-6-21/h9-10,18H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYINKNPOXKNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)

![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)





![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)


![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)

